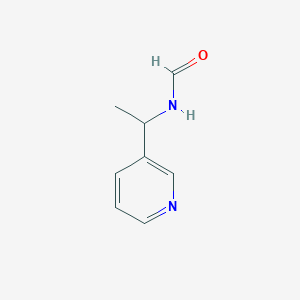
tert-Butyl 2-isocyanopropionate
概要
説明
“tert-Butyl 2-isocyanopropionate” is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as “tert-butyl 2-isocyanopropanoate” and "Propanoic acid,2-isocyano-,1,1-dimethylethyl ester (9CI)" .
Synthesis Analysis
The synthesis of “tert-Butyl 2-isocyanopropionate” involves the reaction of “t-butyl isocyanate” and "methyl iodide" . The literature references provided in the search results point to the works of Schoellkopf, U. et al. in Chemische Berichte, 1975, and Angewandte Chemie, 1971 .Molecular Structure Analysis
The molecular weight of “tert-Butyl 2-isocyanopropionate” is 155.19400 . The exact mass is 155.09500 . The molecular formula is C8H13NO2 . The LogP value is 0.86660, and the index of refraction n20/D is 1.413 .科学的研究の応用
Quantum Dots Sensitization in Solar Cells
One significant application is in the sensitization of quantum dots for enhancing the performance of solar cells. tert-Butyl 2-isocyanopropionate could potentially be used as a precursor for preparing organic compounds that modify the surface of TiO2, leading to improved photovoltaic efficiency. Boschloo, Häggman, and Hagfeldt (2006) demonstrated that the addition of tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells increases the open-circuit potential, suggesting a pathway where similar tert-butyl derivatives might be employed (Boschloo, Häggman, & Hagfeldt, 2006).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, akin to tert-Butyl 2-isocyanopropionate's tert-butyl moiety, is frequently incorporated into bioactive compounds. Westphal et al. (2015) discussed how the tert-butyl group affects the physicochemical and pharmacokinetic properties of compounds, offering insights into how tert-Butyl 2-isocyanopropionate might be utilized in drug design to modulate properties such as lipophilicity and metabolic stability (Westphal et al., 2015).
Organic Synthesis
Moon, Jang, and Lee (2009) explored the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides, using tert-butyl derivatives as ligands. This research highlights the role of tert-butyl isocyanides in facilitating high-reactivity and functional group tolerance in organic transformations, suggesting potential applications for tert-Butyl 2-isocyanopropionate in similar synthetic strategies (Moon, Jang, & Lee, 2009).
Analytical Chemistry
Scherer et al. (2020) developed a method for biomonitoring lysmeral, a fragrance chemical, using its metabolites detected in urine samples. The tert-butyl group, as found in tert-Butyl 2-isocyanopropionate, is part of the structure of lysmeral, indicating the importance of tert-butyl derivatives in the development of analytical methods for environmental and health monitoring (Scherer et al., 2020).
Materials Science
In materials science, the modification of surfaces or the synthesis of novel materials often involves the use of organometallic compounds. Vivanco, Ruiz, Floriani, Chiesi-Villa, and Guastini (1990) discussed the stepwise insertion of isocyanides and carbon dioxide into vanadium-aryl bonds, a process that could be influenced by tert-Butyl 2-isocyanopropionate in the synthesis of organometallic complexes with unique properties (Vivanco, Ruiz, Floriani, Chiesi-Villa, & Guastini, 1990).
Safety and Hazards
The safety information for “tert-Butyl 2-isocyanopropionate” includes hazard statements such as H302-H312-H315-H317-H319-H332-H334-H335 . The precautionary statements include P261-P280-P305 + P351 + P338-P342 + P311 . Personal protective equipment recommended includes eyeshields, faceshields, full-face respirator (US), gloves, multi-purpose combination respirator cartridge (US), and type ABEK (EN14387) respirator filter .
特性
IUPAC Name |
tert-butyl 2-isocyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXANRIIICOVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377735 | |
| Record name | tert-Butyl 2-isocyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-isocyanopropionate | |
CAS RN |
34074-64-1 | |
| Record name | tert-Butyl 2-isocyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-isocyanopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)


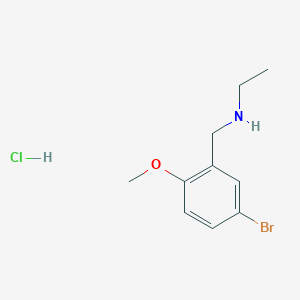

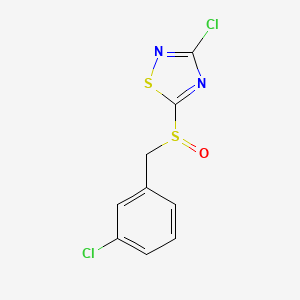
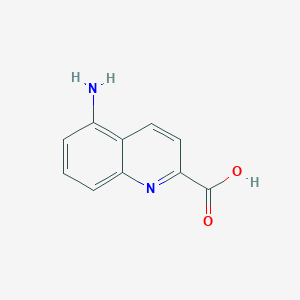
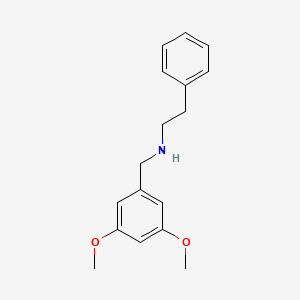
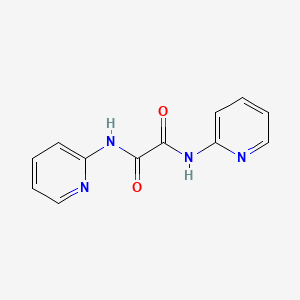
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)
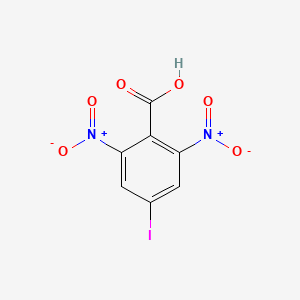

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)
